molecular formula C21H20F3N5O3 B2567198 2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-3-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide CAS No. 1006860-46-3

2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-3-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide

Cat. No.: B2567198
CAS No.: 1006860-46-3
M. Wt: 447.418
InChI Key: QTZZJNFXQDMYGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a pyrazolo-pyrimidinone derivative featuring a cyclopenta[d]pyrimidinone core fused with a 3,5-dimethylpyrazole moiety. The acetamide group is linked to a 4-(trifluoromethoxy)phenyl substituent, which confers strong electron-withdrawing properties. Its structural uniqueness lies in the cyclopentane ring fused to the pyrimidinone system, introducing conformational rigidity that may enhance binding specificity to biological targets .

Properties

IUPAC Name

2-[2-(3,5-dimethylpyrazol-1-yl)-4-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-3-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20F3N5O3/c1-12-10-13(2)29(27-12)20-26-17-5-3-4-16(17)19(31)28(20)11-18(30)25-14-6-8-15(9-7-14)32-21(22,23)24/h6-10H,3-5,11H2,1-2H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTZZJNFXQDMYGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC3=C(CCC3)C(=O)N2CC(=O)NC4=CC=C(C=C4)OC(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20F3N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-3-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the pyrazole ring, the construction of the cyclopentapyrimidine core, and the introduction of the trifluoromethoxyphenyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process would be optimized to minimize waste and reduce production costs, while maintaining high standards of safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-3-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another, allowing for the creation of derivatives with varied properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives. The structural motif of this compound allows for interactions with various biological targets involved in cancer cell proliferation and survival. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against a range of cancer cell lines.

Case Study : A study published in Molecules demonstrated that pyrazolo[1,5-a]pyrimidines can inhibit specific kinases involved in tumor growth, suggesting that this compound may possess similar inhibitory properties .

Enzyme Inhibition

The compound's unique structure makes it a candidate for enzyme inhibition studies. Enzymes such as phospholipase A2 have been targeted for inhibition due to their roles in inflammatory processes and cancer progression.

Research Findings : A molecular docking study indicated that derivatives of pyrazolo[1,5-a]pyrimidines can bind effectively to active sites of target enzymes, leading to a decrease in their activity. This suggests potential use in developing anti-inflammatory drugs .

Synthesis and Functionalization

The synthesis of this compound involves multi-step reactions that allow for functionalization at various positions on the pyrazolo[1,5-a]pyrimidine scaffold. This flexibility enables the design of analogs with improved efficacy or reduced toxicity.

Synthesis Pathways

  • Starting Materials : Common precursors include 3,5-dimethylpyrazole and various acylating agents.
  • Functionalization Techniques : Techniques such as Suzuki coupling and Buchwald-Hartwig amination have been employed to introduce diverse substituents on the aromatic rings.

Antimicrobial Activity

There is emerging evidence that compounds similar to 2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo...] exhibit antimicrobial properties. The structural features may enhance their ability to penetrate bacterial membranes or inhibit bacterial enzymes.

Central Nervous System Disorders

Given the structural similarities to known psychoactive compounds, there is potential for this compound to influence neurotransmitter systems. Research into its effects on serotonin or dopamine pathways could lead to new treatments for mood disorders.

Mechanism of Action

The mechanism of action of 2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-3-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Comparative Analysis with Structurally Analogous Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name Substituents on Pyrimidinone/Pyrimidine Phenyl Group Substituent Molecular Weight (g/mol) Key Structural/Functional Features
Target Compound Cyclopenta[d]pyrimidinone, 3,5-dimethylpyrazole 4-(trifluoromethoxy)phenyl ~465.4* Conformational rigidity from fused cyclopentane; strong electron-withdrawing trifluoromethoxy group
2-[2-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-ethyl-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-[4-(trifluoromethyl)phenyl]acetamide 5-ethyl, 4-methyl pyrimidinone 4-(trifluoromethyl)phenyl ~479.4 Linear pyrimidinone with ethyl/methyl substituents; trifluoromethyl enhances lipophilicity
2-(2,4-Dichlorophenoxy)-N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-4-pyrimidinyl]oxy}phenyl)acetamide 2-methyl pyrimidine 2,4-dichlorophenoxy ~555.3 Dichlorophenoxy group increases steric bulk; potential halogen bonding interactions
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[4-(methylsulfanyl)phenyl]acetamide 1,5-dimethylpyrazolone 4-(methylsulfanyl)phenyl ~383.5 Sulfur-containing substituent; may influence metabolic stability
Example 83 (Chromen-4-one derivative) Pyrazolo[3,4-d]pyrimidine 3-fluoro-4-isopropoxyphenyl ~571.2 Chromenone core introduces planar aromaticity; fluorophenyl enhances bioavailability

*Estimated based on formula.

Structural and Functional Insights

Core Heterocyclic Systems

  • Analog : A linear pyrimidinone with 5-ethyl and 4-methyl groups may increase steric hindrance, reducing solubility but enhancing membrane permeability.
  • Analog : A pyrimidine ring (vs. pyrimidinone) lacks a ketone oxygen, altering hydrogen-bonding capacity.

Substituent Effects

  • Trifluoromethoxy vs. Trifluoromethyl (Target vs.
  • Dichlorophenoxy (): The chlorine atoms may engage in halogen bonding with biological targets, a feature absent in the target compound.
  • Methylsulfanyl () : The sulfur atom could slow oxidative metabolism, extending half-life compared to oxygen-based substituents .

Crystallographic and Conformational Data

  • The target compound’s fused cyclopentane ring likely adopts a puckered conformation, as seen in similar cyclopenta-fused systems analyzed via SHELX software .
  • Analog demonstrated a planar acetamide linkage in X-ray studies, suggesting divergent conformational preferences compared to the target compound .

Pharmacological Implications

While direct activity data are unavailable, structural comparisons suggest:

  • Kinase Inhibition Potential: The pyrazolo-pyrimidinone scaffold is prevalent in kinase inhibitors (e.g., JAK/STAT inhibitors). The target compound’s rigidity may improve selectivity over more flexible analogs .
  • Metabolic Stability : The trifluoromethoxy group and cyclopentane fusion may reduce cytochrome P450-mediated metabolism compared to ethyl/methyl-substituted analogs .

Biological Activity

The compound 2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-3-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

The compound features a unique structure combining a pyrazole ring with a cyclopentapyrimidine core and an acetamide group. Its molecular formula is C22H24N6O3C_{22}H_{24}N_{6}O_{3} with a molecular weight of approximately 408.47 g/mol. The presence of trifluoromethoxy and dimethyl groups contributes to its distinctive chemical properties.

Synthesis

The synthesis typically involves multi-step organic reactions:

  • Preparation of the Pyrazole Ring : Utilizing appropriate reagents to form the pyrazole structure.
  • Construction of the Cyclopentapyrimidine Core : This step often requires cyclization processes.
  • Introduction of the Acetamide Group : Finalizing the synthesis by attaching the acetamide moiety.

Common reagents include various organic solvents and catalysts to ensure high yield and purity .

The biological activity of this compound is hypothesized to involve interaction with specific molecular targets such as enzymes or receptors. The structural features allow it to bind effectively, potentially inhibiting or modulating their activity. This makes it a candidate for drug development aimed at various diseases .

Anticancer Potential

Preliminary studies have hinted at anticancer properties linked to compounds with similar frameworks. The inhibition of certain pathways involved in tumor growth could be a mechanism through which this compound exerts its effects . Further studies are required to elucidate its specific anticancer mechanisms.

Inhibition Studies

A study focused on related compounds demonstrated that certain pyrazole derivatives inhibited phospholipase A2 (PLA2), an enzyme implicated in inflammatory processes. The inhibition was linked to structural characteristics similar to those found in our compound .

Structure-Activity Relationship (SAR)

Research into SAR has revealed that modifications in the pyrazole and cyclopentapyrimidine structures significantly affect biological activity. For example, introducing different substituents can enhance potency against specific targets .

Data Tables

Property Value
Molecular FormulaC22H24N6O3
Molecular Weight408.47 g/mol
Antimicrobial ActivityPotential (based on analogs)
Anticancer ActivityUnder investigation
Biological Activity Target/Effect
Inhibition of PLA2Anti-inflammatory potential
AntimicrobialEffective against bacteria
AnticancerModulation of tumor pathways

Q & A

Q. What are the recommended synthetic routes for this compound?

The synthesis typically involves multi-step reactions:

  • Step 1: Condensation of 3,5-dimethylpyrazole with cyclopenta[d]pyrimidin-4-one under basic conditions (e.g., triethylamine) to form the pyrazolyl-pyrimidine core .
  • Step 2: Acetylation of the intermediate with chloroacetyl chloride, followed by coupling to 4-(trifluoromethoxy)aniline via nucleophilic substitution .
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures is recommended for isolating high-purity product (>95%) .

Key Reaction Conditions Table

StepReagents/ConditionsYield (%)Purity (%)Source
Pyrazole-pyrimidine core formationTriethylamine, DMF, 80°C, 12h65–7090
Acetylation & couplingChloroacetyl chloride, THF, RT, 6h50–5585

Q. How can the compound’s purity and stability be validated?

  • Purity Analysis: Use HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm. Residual solvents (e.g., DMF) should comply with ICH Q3C guidelines, analyzed via GC-MS .
  • Stability: Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic assays. Degradation products (e.g., hydrolyzed acetamide) can be monitored using LC-MS .

Q. What spectroscopic methods are optimal for structural characterization?

  • NMR: 1H^1H and 13C^{13}C NMR in DMSO-d6 to confirm regiochemistry of the pyrazole and cyclopenta[d]pyrimidine moieties. 19F^{19}F NMR detects the trifluoromethoxy group .
  • Mass Spectrometry: High-resolution ESI-MS to verify molecular weight (expected [M+H]+^+: ~505.2 Da) .
  • X-ray Crystallography: Single-crystal analysis resolves stereochemical ambiguities, particularly for the cyclopenta[d]pyrimidine ring conformation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.